molecular formula C8H16BrNO B6177072 [(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide CAS No. 2567489-68-1

[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide

Cat. No. B6177072
CAS RN: 2567489-68-1
M. Wt: 222.1
InChI Key:
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Description

[(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide (ABH) is a compound widely used in the scientific research field for a variety of applications. It is a versatile compound with a wide range of uses due to its unique properties such as its low toxicity, high solubility, and stability. ABH has been used in a variety of different areas of study, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, [(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide has been used to study the structure and function of proteins and enzymes. In physiology, it has been used to study the effects of drugs on the body and to develop new drugs. In pharmacology, [(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide has been used to study the pharmacological properties of drugs and to develop new drugs.

Mechanism of Action

The mechanism of action of [(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide is not fully understood. However, it is believed that [(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide binds to specific receptors in the body, such as the GABA receptor, which can lead to the activation of certain enzymes and the inhibition of others. This can lead to a variety of effects, such as relaxation, sedation, and pain relief.
Biochemical and Physiological Effects
[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant, sedative, anxiolytic, and analgesic effects. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, [(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide has been shown to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide has several advantages and limitations for lab experiments. One of the main advantages is its low toxicity, which makes it a safe compound to use in laboratory experiments. Additionally, [(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide is highly soluble and stable, which makes it easy to work with and store. However, there are some limitations to using [(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide in laboratory experiments. For example, it can be difficult to obtain a consistent and reliable concentration of [(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide for use in experiments. Additionally, [(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide can be degraded by light and heat, which can affect the results of experiments.

Future Directions

There are a variety of potential future directions for [(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide research. One potential direction is to further explore its mechanism of action and its effects on the body. Additionally, further research could be done to explore the potential therapeutic applications of [(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide. Additionally, further research could be done to explore the potential side effects of [(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide and to develop new methods for synthesizing [(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide. Finally, further research could be done to explore the potential uses of [(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide in drug development and to develop new methods for synthesizing [(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide.

Synthesis Methods

[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide can be synthesized through a variety of methods, including the use of a Grignard reaction, a palladium-catalyzed reaction, and a nucleophilic substitution reaction. The Grignard reaction is the most common method of synthesis and involves the use of a Grignard reagent and a carboxylic acid. The palladium-catalyzed reaction involves the use of a palladium catalyst and a carboxylic acid. The nucleophilic substitution reaction involves the use of a nucleophilic reagent and a carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide involves the conversion of a bicyclic ketone to the corresponding alcohol, followed by the addition of an amine to form the final product.", "Starting Materials": [ "Bicyclic ketone", "Sodium borohydride", "Methanol", "Hydrobromic acid", "Amine (e.g. ammonia, methylamine)" ], "Reaction": [ "Reduction of bicyclic ketone with sodium borohydride in methanol to form bicyclic alcohol", "Treatment of bicyclic alcohol with hydrobromic acid to form hydrobromide salt", "Addition of amine to hydrobromide salt to form final product" ] }

CAS RN

2567489-68-1

Product Name

[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrobromide

Molecular Formula

C8H16BrNO

Molecular Weight

222.1

Purity

95

Origin of Product

United States

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